Chiral Purity and Stereochemical Identity: Enantiomeric Excess vs. Racemic Mixture
The (S)-2-(3-Chlorobenzyl)pyrrolidine compound is supplied as a single enantiomer with a defined stereocenter at the pyrrolidine 2-position [1]. In contrast, the more widely available racemic 2-(3-chlorobenzyl)pyrrolidine (CAS 383127-29-5) contains an equimolar mixture of (R)- and (S)-enantiomers, effectively diluting the active stereoisomer by 50% [2]. The defined stereochemistry is critical because the three-dimensional conformation of a molecule dictates its ability to interact with chiral biological targets [3]. FDA guidelines explicitly recognize that enantiomers can have different pharmacological and toxicological profiles, and that development of a single enantiomer may offer advantages in terms of an improved therapeutic index [4].
| Evidence Dimension | Stereochemical Composition |
|---|---|
| Target Compound Data | 100% (S)-enantiomer |
| Comparator Or Baseline | Racemic 2-(3-Chlorobenzyl)pyrrolidine: 50% (S)-enantiomer, 50% (R)-enantiomer |
| Quantified Difference | 2-fold enrichment in (S)-enantiomer |
| Conditions | Compositional analysis based on synthetic route |
Why This Matters
Procurement of a single enantiomer ensures that subsequent biological assays measure the activity of a single molecular entity, eliminating confounding contributions from the (R)-antipode.
- [1] Kuujia. (n.d.). 2-(3-Chlorobenzyl)pyrrolidine CAS 383127-29-5. Retrieved from https://www.kuujia.com/cas-383127-29-5.html View Source
- [2] PubChem. (n.d.). CID 3055925. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3055925 View Source
- [3] Jeelan Basha, N., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Diversity, 26(5), 2915–2937. https://doi.org/10.1007/s11030-022-10387-8 View Source
- [4] FDA. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Retrieved from https://www.fda.gov/regulatory-information/search-fda-guidance-documents/development-new-stereoisomeric-drugs View Source
